2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions
The study by Sosnovskikh et al. (2014) discusses the cycloaddition reactions of chromones with azomethine ylides to produce pyrrolidines and dipyrrolidines. This research could suggest that the compound may also participate in cycloaddition reactions due to the presence of a pyrrolidinyl group, potentially leading to novel heterocyclic structures (Sosnovskikh et al., 2014).
Electropolymerization
Research by Sotzing et al. (1996) on the electropolymerization of bis(pyrrol-2-yl) arylenes indicates that compounds containing pyrrolidinyl groups could be used in the synthesis of conducting polymers. This suggests potential applications in material science, particularly in the development of new conducting polymers (Sotzing et al., 1996).
Ketone Synthesis
Keumi et al. (1988) presented a method for ketone synthesis using 2-(trifluoromethylsulfonyloxy)pyridine, which could imply that the trifluoromethyl and pyridinyl groups in the target compound may facilitate reactions related to ketone or aromatic ketone synthesis (Keumi et al., 1988).
Hydrocarbon Oxygenation
A study by Shul’pin et al. (2012) on hydrocarbon oxygenation using oxone catalysis could indicate potential oxidative applications for the compound, given its structural components that may favor electron transfer and oxidation reactions (Shul’pin et al., 2012).
Photoadducts and Cycloaddition
Research by Shimo et al. (1987) on the photoadducts of pyrones with chloroethylenes and their dehydrochlorination could suggest that the compound might be involved in similar photochemical reactions or cycloadditions, given its reactive functional groups (Shimo et al., 1987).
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-6-8-23-17(10-15)26-16-7-9-24(11-16)18(25)13-27-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMXUDAGRZHVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.